SLx-4090 is a small-molecule inhibitor designed to target microsomal triglyceride transfer protein (MTP) specifically in enterocytes, the cells lining the small intestine responsible for absorbing nutrients [, ]. This targeted approach differentiates it from first-generation MTP inhibitors, which primarily inhibited hepatic MTP []. SLx-4090 plays a crucial role in scientific research, particularly in studying lipid metabolism, cholesterol regulation, and potential therapeutic avenues for metabolic disorders [, ].
SLx-4090 functions by inhibiting MTP activity specifically within enterocytes [, ]. MTP plays a crucial role in assembling and secreting chylomicrons, particles responsible for transporting dietary lipids, including cholesterol, from the intestines into the bloodstream []. By inhibiting enterocytic MTP, SLx-4090 disrupts the formation and release of chylomicrons, ultimately reducing the amount of dietary fat and cholesterol entering systemic circulation []. This targeted mechanism differentiates SLx-4090 from systemic MTP inhibitors, offering potential advantages in reducing side effects associated with hepatic MTP inhibition [, ].
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.:
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5